6-(2,2,2-trifluoroethyl)pyridin-3-amine
Description
Properties
CAS No. |
1368371-65-6 |
|---|---|
Molecular Formula |
C7H7F3N2 |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)3-6-2-1-5(11)4-12-6/h1-2,4H,3,11H2 |
InChI Key |
JEYJJPZKPYAUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Contextualization of Trifluoroethylpyridines in Contemporary Organic Chemistry Research
The introduction of a trifluoroethyl group (-CH₂CF₃) into organic scaffolds, particularly into heterocyclic systems like pyridine (B92270), is a pivotal strategy in contemporary organic chemistry. nih.gov This is largely due to the unique electronic properties imparted by the highly electronegative fluorine atoms. The trifluoroethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making trifluoroethylpyridines highly valuable in medicinal chemistry and materials science. nih.gov
The pyridine ring itself is a ubiquitous scaffold in a vast number of biologically active compounds and functional materials. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility and pharmacokinetic profile. When combined with a trifluoroethyl group, the resulting trifluoroethylpyridine benefits from both the desirable properties of the pyridine core and the unique attributes of the fluorinated substituent. Researchers are actively exploring new synthetic methodologies to efficiently introduce the trifluoroethyl group onto the pyridine ring with high regioselectivity. nih.gov
Scope and Significance of Academic Research on 6 2,2,2 Trifluoroethyl Pyridin 3 Amine
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, two primary disconnections are considered, as shown in Figure 2.
Figure 2. Retrosynthetic analysis of this compound showing two possible disconnection strategies.
Route A focuses on the formation of the C-N bond as the final key step. This disconnection leads to a 3-halopyridine intermediate (Intermediate A1), such as 2-chloro-5-nitropyridine (B43025), and an ammonia (B1221849) equivalent. The trifluoroethyl group would be introduced prior to the amination step.
Route B disconnects the C-C bond between the pyridine (B92270) ring and the trifluoroethyl group. This suggests a reaction between a 6-halopyridin-3-amine derivative (Intermediate B1) and a trifluoroethylating agent. This approach relies on the successful synthesis of the appropriately substituted aminopyridine precursor.
Both routes require careful consideration of regioselectivity to ensure the correct placement of the amino and trifluoroethyl groups at the C3 and C6 positions, respectively.
Classical Synthetic Routes to this compound
Classical synthetic methods typically involve multi-step sequences starting from simple pyridine or acyclic precursors, relying on well-established reaction types.
Multi-Step Synthesis from Precursors
A plausible multi-step synthesis can be devised starting from a commercially available precursor like 2-chloro-5-nitropyridine. This route involves the introduction of the trifluoroethyl group, followed by the reduction of the nitro group to the desired amine.
One potential pathway is outlined below:
Introduction of the Trifluoroethyl Group: A nucleophilic aromatic substitution (SNAr) reaction on 2-chloro-5-nitropyridine with a suitable trifluoroethyl nucleophile. Alternatively, a more modern approach could involve a cross-coupling reaction.
Reduction of the Nitro Group: The nitro group at the C3 position can then be reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation.
Another classical approach involves building the pyridine ring from acyclic precursors. Three-component coupling reactions, for instance, can assemble highly substituted pyridines with complete regiochemical control, although this often requires complex reaction setups. nih.gov
Regioselective Functionalization Approaches
Achieving the desired 3,6-substitution pattern is a significant challenge. The electronic properties of the pyridine ring and any existing substituents heavily influence the position of incoming groups.
For example, starting with a 2-substituted pyridine, direct nitration often leads to a mixture of products. However, regioselectivity can be controlled. Nitration of 2-nitrotoluene (B74249) with nitric acid and acetic anhydride (B1165640) over a zeolite catalyst can yield 2,4-dinitrotoluene (B133949) with high selectivity. researchgate.net A similar strategy could be adapted for pyridine systems, where a trifluoroethyl group at the C2 (or C6) position would direct an incoming nitro group to the C3 or C5 position. Subsequent reduction would yield the desired aminopyridine.
The Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) using an alkaline potassium hypobromite (B1234621) solution is a classic method to produce 3-aminopyridine (B143674). orgsyn.org A synthetic sequence could therefore involve first synthesizing 6-(2,2,2-trifluoroethyl)nicotinamide and then subjecting it to the Hofmann rearrangement to install the C3-amino group.
Below is a table summarizing potential classical approaches.
| Starting Material | Key Steps | Advantages | Challenges |
| 2-Chloro-5-nitropyridine | 1. SNAr or Cross-coupling with CF3CH2- source 2. Nitro group reduction | Utilizes readily available starting materials. | SNAr can be challenging; regioselectivity of coupling. |
| 2-(Trifluoroethyl)pyridine | 1. Regioselective nitration at C5 2. Nitro group reduction | Direct functionalization of a simpler precursor. | Controlling nitration regioselectivity can be difficult. |
| Nicotinic acid | 1. Introduction of CF3CH2- group at C6 2. Conversion to amide 3. Hofmann rearrangement | Well-established reactions. | Multi-step process; potential for low overall yield. |
Modern Catalytic Approaches for Trifluoroethylation and Pyridine Synthesis
Modern synthetic chemistry offers powerful catalytic tools that can streamline the synthesis, often with higher efficiency and selectivity than classical methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-N and C-C bonds.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This reaction could be applied to synthesize the target molecule by reacting a 3-halo-6-(2,2,2-trifluoroethyl)pyridine with an ammonia equivalent. acsgcipr.org The reaction is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. researchgate.netnih.govnih.gov
Conversely, the trifluoroethyl group can be installed via a cross-coupling reaction. A copper-catalyzed trifluoroethylation of aryl bromides and iodides has been developed, offering a pathway to introduce the CF3CH2- group onto a 6-bromo-3-aminopyridine precursor. researchgate.net Visible-light photoredox catalysis also provides mild conditions for the regioselective trifluoroethylation of heteroaromatics. nih.gov
| Catalytic Reaction | Proposed Substrates | Catalyst/Ligand System (Example) | Key Features |
| Buchwald-Hartwig Amination | 3-Bromo-6-(2,2,2-trifluoroethyl)pyridine + Ammonia equivalent | Pd(OAc)2 / Xantphos | High functional group tolerance; mild conditions. researchgate.net |
| Copper-Catalyzed Trifluoroethylation | 6-Bromo-3-aminopyridine + CF3CH2I | Cu Catalyst | Utilizes readily available trifluoroethylating agent. researchgate.net |
| Photoredox Trifluoroethylation | 3-Aminopyridine + CF3CH2I | Ru(bpy)3Cl2 or Ir(ppy)3 | Mild, light-induced reaction conditions. nih.gov |
| Iron-Catalyzed N-Trifluoroethylation | Anilines + CF3CH2NH2·HCl | Iron Porphyrin | One-pot reaction using trifluoroethylamine as the source. rsc.orgnih.gov |
C-H Functionalization Strategies for Pyridine Derivatization
Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates like halo-pyridines. nih.gov
C-H Amination: Directing-group-assisted C-H amination can be used to install an amino group at a specific position. For example, a rhodium-catalyzed C-H amidation of pyridines bearing an oxazoline (B21484) group at C2 has been reported to be highly regioselective. nih.gov While this directs to the C3 position, a similar strategy would be needed for a C6-substituted pyridine. An alternative involves activating the pyridine as a pyridine N-oxide, which can then undergo amination at the C2 position. researchgate.netorganic-chemistry.org
C-H Trifluoroethylation: The direct introduction of a trifluoroethyl group onto a pyridine ring is also an active area of research. Methods for the C3-selective trifluoromethylation of pyridines have been developed, which involve nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.org Similar principles could potentially be extended to trifluoroethylation.
These C-H functionalization strategies represent the cutting edge of synthetic methodology, offering potentially shorter and more efficient routes to complex molecules like this compound.
Electrophilic and Nucleophilic Trifluoroethylation Methods
The introduction of a trifluoroethyl group (-CH₂CF₃) onto a pyridine ring can be accomplished through either electrophilic or nucleophilic strategies, each with distinct reagents and mechanisms. dntb.gov.ua The choice of method often depends on the nature of the substrate and the desired regioselectivity.
Electrophilic Trifluoroethylation: In this approach, the trifluoroethyl group is delivered as an electrophile to a nucleophilic pyridine derivative. This is often challenging due to the electron-withdrawing nature of the CF₃ group, which reduces the electrophilicity of the adjacent methylene (B1212753) (-CH₂-) group. However, specialized reagents have been developed to overcome this. Aryl(trifluoroethyl)iodonium salts are highly effective electrophilic trifluoroethylating agents due to their enhanced reactivity. researchgate.net These reagents can trifluoroethylate a variety of N-, O-, S-, and C-nucleophiles under mild conditions. researchgate.net For the synthesis of this compound, a precursor such as a metallated or activated 5-aminopyridine derivative could theoretically be used to attack the electrophilic trifluoroethyl source.
Nucleophilic Trifluoroethylation: This is a more common strategy where a trifluoroethyl nucleophile, or its synthetic equivalent, is introduced to an electrophilic pyridine ring. A common precursor for the target compound would be a pyridine ring substituted with a good leaving group (e.g., a halogen) at the 6-position, such as 6-chloro-pyridin-3-amine. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Generating the trifluoroethyl nucleophile (CF₃CH₂⁻) can be achieved from reagents like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) in the presence of a reducing agent or an organometallic species.
Recent advances have focused on developing novel and more efficient reagents for both approaches. dntb.gov.uarsc.org
Table 1: Comparison of Trifluoroethylation Reagents
| Reagent Type | Example Reagent | Role | Typical Reaction Condition |
| Electrophilic | Aryl(trifluoroethyl)iodonium salts | Delivers [CH₂CF₃]⁺ | Mild conditions, often metal-catalyzed |
| Electrophilic | 2,2,2-Trifluoroethyl tosylate | Delivers [CH₂CF₃]⁺ | Requires a strong nucleophilic substrate |
| Nucleophilic | 2,2,2-Trifluoroethyl iodide (with a reductant) | Delivers [CH₂CF₃]⁻ | Radical or organometallic pathways |
| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMSCF₃) with a fluoride (B91410) source and an aldehyde | Generates a CF₃CH(OH)- adduct, then reduced | Multi-step process |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic organic chemistry aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.comprimescholars.com
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water or, ideally, conducting reactions in the absence of any solvent.
Solvent-Free Synthesis: One-pot, multicomponent reactions conducted under solvent-free (fusion) conditions represent a significant advancement in green synthesis. researchgate.net This approach has been successfully applied to the synthesis of various 2-aminopyridine (B139424) derivatives. researchgate.net Applying this to the synthesis of this compound could involve heating a mixture of a suitable 1,3-dicarbonyl precursor, a trifluoroethylated building block, and an ammonia source, potentially catalyzed by a reusable solid catalyst. The benefits include reduced waste, lower costs, and simpler product isolation. researchgate.netnih.gov
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. For pyridine synthesis, microwave-assisted procedures in ethanol (B145695) or water have proven effective, offering shorter reaction times and higher yields compared to conventional heating. nih.gov
Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgrsc.org
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy are inherently "greener" as they generate less waste. jocpr.comprimescholars.com Rearrangement and addition reactions are typically 100% atom-economical, whereas substitution and elimination reactions are less so because they generate stoichiometric byproducts. rsc.orgnih.gov
In the context of synthesizing this compound, different synthetic routes would have vastly different atom economies.
Table 2: Hypothetical Atom Economy for Synthesis Routes
| Reaction Type | Hypothetical Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Addition | A suitable diene + a trifluoroethyl-containing dienophile | This compound | None | 100% |
| Substitution | 6-chloropyridin-3-amine + CF₃CH₂-Li | This compound | LiCl | ~80% |
| Wittig-type | A pyridine-derived phosphonium (B103445) ylide + trifluoroacetaldehyde | Intermediate leading to the product | Triphenylphosphine oxide | < 30% rsc.org |
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions, predicting outcomes, and designing more efficient synthetic routes.
The formation of this compound likely proceeds through a multi-step pathway. A common route would involve the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring.
A plausible pathway starting from 2,5-dihalopyridine is as follows:
First Substitution (Amination): Reaction with ammonia or a protected amine source, where the nucleophile attacks one of the electrophilic carbon atoms (C-2 or C-5), forming a negatively charged Meisenheimer intermediate. The loss of a halide ion restores aromaticity, yielding a mono-substituted aminopyridine. The regioselectivity is dictated by the relative stability of the intermediate.
Second Substitution (Trifluoroethylation): The resulting aminohalopyridine then reacts with a nucleophilic trifluoroethylating agent (e.g., generated from CF₃CH₂I). The amino group directs the substitution to the remaining halogenated position. The trifluoroethyl nucleophile attacks the carbon bearing the second halogen, again forming a Meisenheimer-like complex.
Final Aromatization: Elimination of the second halide ion yields the final product, this compound.
Alternatively, C-H activation/functionalization pathways are emerging, though they present regioselectivity challenges with substituted pyridines. chemrxiv.org Mechanistic studies indicate that some transformations on the pyridine ring proceed via the formation of intermediates like N-silyl enamines, which then react with an electrophilic fluorine source. chemrxiv.org
Transition state analysis provides deep insight into the kinetics and thermodynamics of a reaction by examining the highest-energy point along the reaction coordinate. These analyses are typically performed using computational chemistry methods, such as Density Functional Theory (DFT).
For the SNAr synthesis of this compound, the rate-determining step is often the initial nucleophilic attack and formation of the high-energy Meisenheimer intermediate. A transition state analysis would focus on this step.
Key factors influencing the transition state include:
Electronic Effects: The strong electron-withdrawing nature of the trifluoroethyl group can stabilize the negative charge in the transition state of a nucleophilic attack, but it can also influence the stability of intermediates in other pathways. nih.gov
Steric Hindrance: The size of the incoming nucleophile and the substituents on the pyridine ring affect the geometry and energy of the transition state.
Orbital Interactions: Secondary orbital interactions between the reacting centers (e.g., a metal catalyst and the fluoroalkyl ligand) can significantly stabilize the transition state, lowering the activation energy barrier by several kcal/mol. nih.gov
Table 3: Parameters Investigated in a Typical Transition State Analysis
| Parameter | Description | Significance |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate. Lower energy means a faster reaction. |
| Transition State Geometry | The specific arrangement of atoms at the highest energy point, including bond lengths and angles. | Reveals the nature of bond-forming and bond-breaking processes. |
| Vibrational Frequencies | Calculated frequencies of atomic vibrations. A true transition state has one imaginary frequency. | Confirms the structure as a transition state rather than a stable intermediate. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions. | Elucidates stabilizing electronic effects, such as hyperconjugation or secondary orbital interactions. nih.gov |
Such analyses are critical for understanding substituent effects and for the rational design of more efficient catalysts and reaction conditions for synthesizing complex molecules like this compound. nih.gov
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it a site for basic and nucleophilic reactions. uoanbar.edu.iq However, the reactivity of this nitrogen is modulated by the electronic effects of the substituents on the pyridine ring.
Protonation and Lewis Acid-Base Interactions
The pyridine nitrogen readily undergoes protonation in the presence of Brønsted acids, forming a pyridinium (B92312) salt. This basic character is a fundamental property of pyridines. uoanbar.edu.iq The electron-withdrawing nature of the 2,2,2-trifluoroethyl group at the 6-position is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity compared to unsubstituted pyridine. uoanbar.edu.iqresearchgate.net
Similarly, the pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to interact with various Lewis acids. nih.gov For instance, it can form adducts with metal ions or other electron-deficient species. researchgate.netnih.gov The strength of these Lewis acid-base interactions is also influenced by the electronic properties of the ring substituents. nih.gov The formation of such adducts can alter the electronic landscape of the molecule, potentially influencing the reactivity of other functional groups. nih.gov
N-Alkylation and N-Acylation Reactions
The nucleophilic character of the pyridine nitrogen allows it to participate in N-alkylation and N-acylation reactions. N-alkylation involves the reaction with alkyl halides or other alkylating agents to form quaternary pyridinium salts. N-acylation, on the other hand, occurs with acylating agents like acid chlorides or anhydrides to yield N-acylpyridinium species. These reactions are a common way to modify the properties and reactivity of the pyridine ring.
Reactivity of the Primary Amine Group (-NH2)
The primary amine group at the 3-position is a potent nucleophile and a site for a wide range of chemical transformations. Its reactivity is central to the synthesis of various derivatives of this compound.
Nucleophilic Acyl Substitution Reactions
The primary amine group readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org This class of reactions involves the attack of the amine's lone pair of electrons on the carbonyl carbon of an acyl group, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent elimination of a leaving group from the tetrahedral intermediate results in the formation of a new C-N bond and the corresponding acylated product. masterorganicchemistry.comlibretexts.orglibretexts.org The general mechanism proceeds through an addition-elimination pathway. masterorganicchemistry.com
The reactivity of the carboxylic acid derivative is a key factor in these reactions, with acid halides being the most reactive, followed by anhydrides, esters, and amides. youtube.com
Amide and Sulfonamide Formation
A significant application of the primary amine's nucleophilicity is the formation of amides and sulfonamides.
Amide Formation: Reaction with acid chlorides, acid anhydrides, or carboxylic acids (often activated) yields the corresponding amides. This is a robust and widely used transformation in organic synthesis. researchgate.net
Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. nih.govorganic-chemistry.org This reaction is crucial for the synthesis of many biologically active compounds. The process typically involves the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org
| Reagent | Product Type |
| Acid Chloride (R-COCl) | Amide |
| Acid Anhydride ((RCO)₂O) | Amide |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Diazotization and Subsequent Transformations
The primary aromatic amine group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction forms a diazonium salt, which is a versatile intermediate that can undergo a variety of subsequent transformations. nih.gov
These transformations include:
Replacement of the diazonium group: The diazonium group can be replaced by a wide range of nucleophiles, such as halides, cyanide, and hydroxyl groups, in Sandmeyer-type reactions.
Azo coupling: Diazonium salts can react with activated aromatic compounds to form azo compounds, which are often colored and used as dyes.
Reduction: The diazonium group can be reduced to a hydrogen atom.
The ability to convert the amine group into a diazonium salt significantly expands the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups onto the pyridine ring. nih.gov
Condensation Reactions with Carbonyl Compounds
The primary amine group at the 3-position of this compound is a key functional group that readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction typically results in the formation of an imine, also known as a Schiff base (–C=N–). dergipark.org.trekb.eg The formation of these Schiff bases is a versatile method for creating more complex molecules and is significant in medicinal and pharmaceutical chemistry. dergipark.org.trmdpi.com
The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. ekb.eg The reaction is often catalyzed by an acid and may be carried out by refluxing the reactants in a suitable solvent like ethanol. dergipark.org.trresearchgate.net
Table 1: General Scheme for Schiff Base Formation Click on the headers to sort the data.
| Reactant A | Reactant B | Product Type | General Conditions |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) | Ethanol, Reflux, Acid Catalyst |
While specific studies detailing the condensation of this compound with a wide array of carbonyl compounds are not extensively documented in the provided results, the reaction is a fundamental transformation for primary amines. ekb.eg The resulting Schiff bases, incorporating the trifluoroethylpyridine moiety, are of interest for developing new biologically active agents. nih.gov
Reactivity of the Trifluoroethyl Group (-CH2CF3)
The trifluoroethyl group is a significant feature of the molecule, strongly influencing its chemical properties through its stability and powerful electronic effects.
Stability and Electronic Influence on the Pyridine Ring
The trifluoromethyl (CF3) group is known for its high stability, a property conferred by the strength of the carbon-fluorine bonds. rsc.org This stability generally extends to the trifluoroethyl group. The primary influence of the -CH2CF3 group on the pyridine ring is its potent electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms. nih.gov This inductive effect deactivates the pyridine ring towards electrophilic attack. youtube.com The electron-withdrawing nature of the trifluoromethyl group can also stabilize the molecule and enhance properties like lipophilicity and metabolic stability in medicinal chemistry contexts. nih.govwikipedia.org
Potential for Further Fluorination or Defluorination Studies
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comwikipedia.org The reaction is further hindered in acidic media (common for SEAr reactions like nitration and sulfonation) because the pyridine nitrogen becomes protonated, creating a positively charged species that strongly repels electrophiles. wikipedia.orgrsc.org However, the substituents on the ring—the activating amino group and the deactivating trifluoroethyl group—play a crucial role in modulating this reactivity and directing the position of substitution.
Regioselectivity and Directing Effects of Substituents
The outcome of an electrophilic aromatic substitution reaction is determined by the combined electronic effects of the substituents already present on the ring. masterorganicchemistry.com
Amino Group (-NH2): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
Trifluoroethyl Group (-CH2CF3): This is a deactivating group due to the strong inductive electron withdrawal by the CF3 moiety. Such groups typically act as meta-directors.
Pyridine Nitrogen: This deactivates the ring, particularly at the positions ortho (C2, C6) and para (C4) to it. Electrophilic attack on pyridine itself, when it occurs, favors the C3 position. youtube.com
In this compound, the powerful activating and directing effect of the amino group at C3 is expected to dominate. Therefore, electrophilic substitution would be directed to the positions ortho and para to the amine: C2 and C4. The C6 position is already substituted. The strong deactivating effect of the pyridine nitrogen and the trifluoroethyl group at C6 would likely disfavor substitution at C5. Thus, substitution is most probable at the C2 and C4 positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Click on the headers to sort the data.
| Position | Influence of -NH2 (at C3) | Influence of -CH2CF3 (at C6) | Influence of Ring N | Overall Likelihood |
|---|---|---|---|---|
| C2 | Ortho (Activating) | --- | Ortho (Deactivating) | Probable |
| C4 | Para (Activating) | Meta (Deactivating) | Para (Deactivating) | Probable |
| C5 | Meta (Deactivating) | Ortho (Deactivating) | Meta (Less Deactivated) | Less Likely |
Nitration, Halogenation, and Sulfonation Studies
Specific experimental studies on the nitration, halogenation, and sulfonation of this compound are not detailed in the provided search results. However, general principles for these reactions on substituted pyridines can be applied. masterorganicchemistry.com
Nitration: This is typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For an activated pyridine, the reaction may proceed under less harsh conditions than for pyridine itself. The presence of the activating amino group should facilitate nitration, likely at the C2 or C4 positions. A related compound, 3-Nitro-2-(2,2,2-trifluoroethyl)pyridin-4-amine, is documented, suggesting that nitration of such rings is feasible. nih.gov
Halogenation: This reaction introduces a halogen (e.g., Cl, Br) onto the ring, usually with a Lewis acid catalyst. masterorganicchemistry.com The activating amino group would direct the halogen to the C2 or C4 position.
Sulfonation: Aromatic sulfonation is often performed with fuming sulfuric acid (H2SO4 + SO3) or a sulfur trioxide complex, such as the pyridine-SO3 complex. wikipedia.orgresearchgate.net This reaction is reversible. wikipedia.org Given the activating nature of the amino group, sulfonation would be expected to occur, again favoring the positions ortho and para to the amine.
Despite the general deactivation of the pyridine ring, the presence of the strongly activating amino group makes electrophilic aromatic substitution on this compound a viable synthetic pathway.
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridine and its derivatives. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the ring carbons, particularly at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles. This effect is significantly enhanced by the presence of additional strong electron-withdrawing groups (EWGs). chemistrysteps.comlibretexts.org
In this compound, the 2,2,2-trifluoroethyl group at C6 acts as a powerful EWG through a strong negative inductive effect (-I). This substantially lowers the electron density at the C2 and C4 positions, activating them towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before a leaving group is expelled. chemistrysteps.commyttex.net For a substitution reaction to occur, a suitable leaving group, such as a halide, must be present on the ring, typically at the activated C2 or C4 positions.
Conversely, the amino group at C3 is an electron-donating group (EDG) by resonance (+R effect), which would typically deactivate the ring toward nucleophilic attack. However, the potent activating effect of the 6-(2,2,2-trifluoroethyl) group is expected to be the dominant factor in determining the feasibility of SNAr reactions.
The Chichibabin reaction is a classic example of nucleophilic aromatic substitution where an amino group is directly introduced onto the pyridine ring, usually at the C2 position, by reacting it with sodium amide (NaNH₂) or a similar strong base. wikipedia.orgslideshare.net The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) followed by the elimination of a hydride ion (H⁻). wikipedia.org
Direct experimental data for the Chichibabin reaction on this compound is not available in the reviewed literature. However, established principles suggest that the reaction is unlikely to be successful. The presence of strong electron-withdrawing groups on the pyridine ring is known to inhibit the Chichibabin reaction. wikipedia.org This inhibition is attributed to several factors, including the decreased basicity of the pyridine nitrogen, which hinders its interaction with sodium amide, and potential complexation between the EWG and the reagent. wikipedia.org Given the potent electron-withdrawing nature of the 2,2,2-trifluoroethyl group, this compound is predicted to be deactivated towards the Chichibabin amination.
Metalation and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, this compound would typically first be converted into a derivative containing a suitable leaving group, such as a halogen (Br, I) or a triflate. For instance, bromination of the pyridine ring could yield a substrate for subsequent coupling reactions.
Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. It involves deprotonation at the position ortho to a directing metalation group (DMG) using a strong organolithium base. wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, directing the deprotonation to the adjacent ring position. baranlab.org
For this compound, the amino group at C3 can act as a DMG. To enhance its directing ability and prevent N-deprotonation from competing with C-deprotonation, the primary amine is often protected, for example, as a pivaloyl amide (-NHCOtBu), which is a highly effective DMG. acs.org With a protected amino group at C3, lithiation would be expected to occur regioselectively at either the C2 or C4 position. The 2,2,2-trifluoroethyl group itself, or more specifically the related CF₃ group, is considered a moderate DMG, which could also influence the site of metalation. harvard.edu The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
| Strength | Directing Group Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -NHCOR (Amides/Carbamates) |
| Moderate | -OCH₃, -NR₂, -CF₃ |
| Weak | -F, -Cl |
This table provides a generalized hierarchy of directing group ability in DoM reactions.
Once a halogenated derivative of this compound is prepared (e.g., 5-bromo-6-(2,2,2-trifluoroethyl)pyridin-3-amine), it can serve as a key building block in various palladium-catalyzed cross-coupling reactions. The presence of the free amino group can be tolerated by many modern catalyst systems, avoiding the need for protection-deprotection steps. nih.gov
Suzuki Coupling: This reaction couples the halopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for the synthesis of biaryl compounds and is known for its tolerance of a broad range of functional groups. nih.gov The Suzuki coupling of a halogenated this compound with various aryl or heteroaryl boronic acids would provide access to a diverse library of substituted pyridines. nih.govacs.org
Heck Reaction: The Heck reaction involves the coupling of the halopyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and vinylation of aryl halides. libretexts.org The reaction typically requires a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a C-C bond between the halopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.org This method is the most common way to synthesize arylalkynes and is noted for its reliability and mild reaction conditions. libretexts.orgnih.gov
Stille Coupling: The Stille reaction couples the halopyridine with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org It is highly versatile due to the stability of organostannanes and the tolerance of many functional groups, although the toxicity of tin compounds is a drawback. jk-sci.com
Table 2: Overview of Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki | Boronic Acid/Ester | Pd(0) + Base | C(sp²)-C(sp²) / C(sp²)-C(sp³) |
| Heck | Alkene | Pd(0) + Base | C(sp²)-C(sp²) (vinyl) |
| Sonogashira | Terminal Alkyne | Pd(0) + Cu(I) + Base | C(sp²)-C(sp) |
| Stille | Organostannane | Pd(0) | C(sp²)-C(sp²) / C(sp²)-C(sp³) |
This table summarizes the general components for major palladium-catalyzed cross-coupling reactions applicable to halo-derivatives of the title compound.
Redox Chemistry of this compound
The redox chemistry of this compound involves potential transformations of both the amino group and the pyridine ring.
Oxidation: The amino group is generally the most susceptible site for oxidation. Treatment of aminopyridines with strong oxidizing agents, such as Caro's acid (a mixture of hydrogen peroxide and fuming sulfuric acid) or peroxy acids, can convert the amino group into a nitro group. acs.orgacs.org For example, the oxidation of 3-aminopyridine with peroxomonosulfuric acid has been studied, showing a nucleophilic attack of the amino nitrogen on the peroxy acid. researchgate.net Milder oxidation might lead to the formation of dimeric azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds as byproducts. The pyridine ring itself is relatively resistant to oxidation, a property enhanced by the electron-withdrawing trifluoroethyl group. The oxidation potential of aminopyridines is generally lower than that of anilines, making them more stable. nih.gov
Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring via catalytic hydrogenation. This typically requires hydrogen gas and a metal catalyst such as platinum, palladium, or nickel under pressure. The 2,2,2-trifluoroethyl group is generally robust and would not be expected to be reduced under these conditions. Electrochemical methods can also be employed for the reduction of pyridine rings, as demonstrated in the electroreduction of related nitropyridine N-oxides to aminopyridines. researchgate.netsemanticscholar.org
Derivatization and Functionalization Strategies Based on 6 2,2,2 Trifluoroethyl Pyridin 3 Amine
Design and Synthesis of Novel Pyridine (B92270) Analogs from 6-(2,2,2-trifluoroethyl)pyridin-3-amine
The primary amine group of this compound is a key handle for derivatization, enabling the synthesis of a diverse range of novel pyridine analogs through reactions such as acylation and benzoylation. ksu.edu.sa These reactions involve the nucleophilic substitution at the amine, leading to the formation of amides. ksu.edu.sa For instance, reaction with acid chlorides or anhydrides would yield N-acyl derivatives, effectively modifying the electronic properties and steric bulk around the pyridine core.
Similarly, benzoylation, the reaction with benzoyl chloride, introduces an aromatic moiety, which can be a critical pharmacophore in drug design. ksu.edu.sa The reactivity of the amine allows for the construction of libraries of compounds where the nature of the acyl or benzoyl group is varied, enabling systematic exploration of structure-activity relationships.
Another avenue for creating novel analogs is through cross-coupling reactions. While direct C-H functionalization of the pyridine ring is a complex field, the existing amine provides a reactive site for introducing new substituents. For example, the amine could be converted to a more versatile functional group, such as an iodo group, via diazotization followed by a Sandmeyer-type reaction. This iodinated intermediate could then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups at the 3-position of the pyridine ring.
The synthesis of substituted pyridines is a broad field with numerous established methods. ijpsonline.com For example, Hantzsch-type annulation reactions are used to create substituted pyridines from β-dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source. ijpsonline.com While not a direct derivatization of the starting amine, these methods highlight the general strategies employed to build complex pyridine systems.
Heterocyclic Ring Annulation and Fusion Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amine and a pyridine ring, makes it an excellent candidate for constructing fused heterocyclic systems. These reactions, known as annulation, involve the formation of a new ring fused to the existing pyridine core.
A common strategy for forming fused rings is to react a diamine or an amino-heterocycle with a reagent containing two electrophilic sites. For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of a fused dihydropyridine (B1217469) ring, which could be subsequently oxidized to the aromatic pyridopyrimidine.
More advanced methods for annulation include transition-metal-catalyzed processes. For example, dearomative [3+2] annulation reactions have been developed for pyridines, quinolines, and isoquinolines using aminocyclopropanes, catalyzed by ytterbium(III) triflate, to produce tetrahydroindolizine derivatives. nih.gov This type of reaction, if applied to a suitably derivatized form of this compound, could lead to novel, complex polycyclic scaffolds with high diastereoselectivity. nih.gov
Another approach involves the use of bromoethylsulfonium salts as effective annulation agents for synthesizing six- and seven-membered 1,4-heterocyclic compounds. bris.ac.uk The reaction of these salts with aminoalcohols, aminothiols, or diamines proceeds via a vinyl sulfonium (B1226848) salt intermediate to yield morpholines, thiomorpholines, or piperazines. bris.ac.uk By analogy, reacting this compound with a suitable partner containing a bromoethylsulfonium salt could lead to the formation of a fused piperazine (B1678402) or related heterocyclic system.
The synthesis of pyridines annulated with functionalized six-membered saturated rings is also of significant interest in medicinal chemistry. semanticscholar.org These structures can be accessed through various synthetic routes, including the construction of the pyridine ring onto a pre-existing carbocycle or heterocycle. semanticscholar.org
Polymerization and Materials Science Applications at the Monomer Level
Pyridine-containing polymers are of growing interest for applications ranging from contaminant capture to self-assembling block copolymers. chemrxiv.org However, the basicity and coordinating ability of the pyridine nitrogen can interfere with many transition metal catalysts used in living polymerization. chemrxiv.org
Despite these challenges, this compound, or its derivatives, could serve as a functional monomer in polymerization reactions. For example, if the amine is modified to contain a polymerizable group, such as a vinyl or acrylic moiety, it could be incorporated into polymers via free-radical or controlled polymerization techniques.
A relevant example is the synthesis of pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives. mdpi.com In such a process, a copolymer backbone is first created, and then a pyridine-containing molecule is grafted onto it. Alternatively, a monomer derived from this compound could be directly copolymerized with other monomers like styrene or acrylates.
Ring-opening metathesis polymerization (ROMP) is another powerful technique for creating well-defined polymers. chemrxiv.org Researchers have synthesized pyridinonorbornene monomers through a [4+2] cycloaddition of 2,3-pyridynes with cyclopentadiene (B3395910) and subsequently polymerized them using ROMP. chemrxiv.org A similar strategy could be envisioned where a derivative of this compound is converted into a norbornene-fused monomer for ROMP. The resulting polymers would feature the trifluoroethyl-substituted pyridine unit as a repeating functional group along the polymer chain.
Conjugation Chemistry for Advanced Research Probes
The development of advanced research probes often relies on the conjugation of a signaling molecule, such as a fluorophore, to a recognition element. The amine group of this compound is well-suited for such conjugation chemistry.
A common strategy is the formation of a stable amide bond between the amine and a carboxylic acid group on a fluorescent dye or other probe molecule. This reaction is typically mediated by a carbodiimide, such as 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide (EDC), often in combination with an activator like N-hydroxysuccinimide (NHS). rug.nl
For example, a fluorescent probe for detecting metal ions has been created by conjugating a rhodamine dye to a pyridine-containing molecule. nih.gov The condensation of rhodamine hydrazine (B178648) with 2-acetylpyridine (B122185) resulted in a spirolactam probe that exhibits a "turn-on" fluorescent response to Cu2+ ions. nih.gov Similarly, this compound could be conjugated to various fluorophores to create probes for specific biological targets or to study molecular interactions.
Derivatization can also be employed to prepare a molecule for analysis, for instance, by mass spectrometry. iu.eduresearchgate.net Acylation with agents like trifluoroacetic anhydride (B1165640) (TFAA) can increase the volatility and thermal stability of an analyte. iu.edu While this is more of an analytical technique than the creation of a research probe, it highlights the versatility of the amine group in chemical transformations.
Computational and Theoretical Studies of 6 2,2,2 Trifluoroethyl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The electronic structure dictates the chemical behavior of a molecule. An analysis for 6-(2,2,2-trifluoroethyl)pyridin-3-amine would involve mapping its electron density distribution and examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The presence of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoroethyl group (-CH₂CF₃) on the pyridine (B92270) ring creates a polarized electronic system. The amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions, raising the energy of the HOMO. Conversely, the trifluoromethyl group significantly lowers the electron density. rsc.org This push-pull electronic effect is critical to the molecule's reactivity.
A molecular orbital analysis would quantify the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. emerginginvestigators.org In related aminopyridine studies, the HOMO is typically localized over the aminopyridine ring, while the LUMO distribution is influenced by electron-withdrawing substituents. nih.gov For this compound, the LUMO would likely have significant contributions from the trifluoroethyl-substituted part of the pyridine ring.
Table 1: Illustrative Frontier Molecular Orbital Characteristics This table presents hypothetical data based on typical values for analogous compounds to illustrate the expected results of a quantum chemical calculation.
| Molecular Orbital | Predicted Energy (eV) | Predicted Localization |
|---|---|---|
| HOMO | -6.5 | Primarily on the pyridine ring and amino group |
| LUMO | -1.2 | Distributed across the C=N bond and trifluoroethyl group |
| HOMO-LUMO Gap | 5.3 | Moderate |
Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For this compound, the primary focus would be the rotation around the C-C bond connecting the ethyl group to the pyridine ring. Due to the bulk and electronegativity of the trifluoromethyl group, steric and electronic effects will dictate the preferred dihedral angle. Computational methods can map the potential energy surface as this bond rotates to find the lowest energy conformers. Studies on similar substituted piperidines and pyridines show that such substitutions significantly influence the conformational preference, which in turn affects physical properties and binding interactions. nih.gov
Tautomerism, the migration of a proton, is also a consideration for the aminopyridine moiety. The 3-aminopyridine (B143674) unit can exist in equilibrium with its imino tautomer, although the amino form is overwhelmingly favored in most conditions. Computational studies can calculate the relative energies of these tautomers to determine their equilibrium populations. Theoretical studies on 3-substituted pyridines have successfully calculated these equilibria in solution. mdpi.com
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. For this molecule, predicting ¹H, ¹³C, and particularly ¹⁹F NMR spectra would be highly valuable. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment. Computational methods have been developed and refined to predict ¹⁹F NMR shifts for fluorinated aromatic compounds with high accuracy by applying scaling factors to the calculated values. nih.gov Such predictions would be crucial for assigning the specific fluorine resonances and confirming the presence of the trifluoroethyl group. nih.govresearchgate.net
IR Vibrational Modes: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical calculations can predict the entire IR spectrum by computing the vibrational frequencies and their corresponding intensities. researchgate.net This allows for a direct comparison with experimental spectra, aiding in the assignment of complex vibrational modes, such as the C-F stretches, N-H bends, and pyridine ring vibrations. rsc.org
Table 2: Predicted Spectroscopic Data (Illustrative) This table shows representative predicted values for key spectroscopic signals based on computational studies of similar compounds.
| Spectroscopy | Signal | Predicted Value | Assignment |
|---|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | ~ -73 ppm | -CF₃ |
| ¹³C NMR | Chemical Shift (δ) | ~ 155 ppm | C-NH₂ |
| ¹³C NMR | Chemical Shift (δ) | ~ 125 ppm (q, J ≈ 277 Hz) | -CF₃ |
| IR | Wavenumber (cm⁻¹) | ~ 3450 cm⁻¹ | N-H stretch |
| IR | Wavenumber (cm⁻¹) | ~ 1100-1200 cm⁻¹ | C-F stretch |
Reaction Mechanism Simulations
Computational simulations can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
For any proposed reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can identify the transition state (TS) structure for each elementary step. The transition state is the highest energy point along the reaction coordinate.
By calculating the energy of the reactants and the transition state, the activation energy (ΔG‡) can be determined. nih.gov This value is critical as it governs the reaction rate. For example, in a reaction of the amino group, simulations would model the approach of the electrophile, the formation of the intermediate, and the structure of the high-energy transition state leading to it. Studies on the reaction of OH radicals with pyridine derivatives have used transition state theory to successfully explain the effect of substituents on reaction rates. oberlin.edu
By mapping the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of the most likely reaction pathway. If multiple reaction pathways are possible, computational chemistry can predict which one is kinetically and thermodynamically favored by comparing their respective activation energies and reaction energies.
For instance, in a potential cross-coupling reaction, simulations could compare the pathway of coupling at the amino nitrogen versus a C-H activation on the pyridine ring. Detailed computational studies on the reaction of atomic nitrogen with pyridine have mapped out complex potential energy surfaces with numerous possible intermediates and product channels, showcasing the power of these methods to untangle intricate reaction mechanisms. chemrxiv.orgresearchgate.net
Molecular Modeling and Docking Studies (focused on theoretical interactions, not biological efficacy)
Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, these studies can provide insights into its potential interactions with biological macromolecules, such as enzymes or receptors, at an atomic level. This approach is instrumental in forming hypotheses about the compound's behavior and guiding further experimental research.
The process typically involves generating a three-dimensional structure of the ligand, this compound, and a target receptor. The receptor's binding site is identified, and a docking algorithm is used to explore various possible binding poses of the ligand within this site. These poses are then scored based on a function that estimates the binding affinity.
Ligand-Receptor Interaction Hypotheses
Based on the structure of this compound, several types of non-covalent interactions with a hypothetical receptor active site can be postulated. The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom in the pyridine ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively, forming crucial hydrogen bonds with appropriate residues in the receptor's binding pocket. researchgate.net The trifluoroethyl group, with its high electronegativity, can engage in halogen bonds or other electrostatic interactions.
Table 1: Hypothetical Ligand-Receptor Interactions for this compound
| Functional Group of Ligand | Potential Interaction Type | Hypothetical Interacting Receptor Residue |
|---|---|---|
| Pyridine Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| Amine Group (-NH2) | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu), Carbonyl oxygen of peptide backbone |
| Trifluoroethyl Group (-CH2CF3) | Halogen Bond/Electrostatic Interaction | Electron-rich atoms or residues |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are a computational methodology aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For this compound and its analogues, QSAR can be employed to predict their properties without the need for empirical testing.
Derivation and Interpretation of Molecular Descriptors
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. For this compound, relevant descriptors would include those that capture its electronic nature, size, and shape.
Table 2: Theoretical Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Type | Descriptor Name | Interpretation |
|---|---|---|
| Electronic | Dipole Moment | Describes the polarity of the molecule. |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, influencing its reactivity. researchgate.net |
| Steric | Molecular Volume | Represents the space occupied by the molecule. |
| Hydrophobic | LogP | Indicates the lipophilicity of the compound. |
| Topological | Wiener Index | A measure of the molecule's branching. |
Predictive Modeling for Chemical Reactivity
By generating a set of molecular descriptors for a series of compounds related to this compound and knowing their experimentally determined chemical reactivity, a predictive QSAR model can be developed. This is typically achieved through statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting equation can then be used to predict the reactivity of new, unsynthesized analogues.
A hypothetical QSAR model for predicting the chemical reactivity of derivatives of this compound might take the following form:
Reactivity = a(LogP) + b(Dipole Moment) - c(Molecular Volume) + d
Where 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant. The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net
Table 3: Hypothetical Statistical Parameters of a QSAR Model for Chemical Reactivity
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| Correlation Coefficient (R²) | 0.85 | Indicates a good fit of the model to the data. |
| Cross-validated R² (Q²) | 0.75 | Suggests good predictive ability of the model. |
| F-statistic | 85.3 | Indicates the statistical significance of the model. |
| Standard Error | 0.21 | Represents the average deviation of the predicted values from the observed values. |
Advanced Analytical and Spectroscopic Characterization Techniques in Research for 6 2,2,2 Trifluoroethyl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a detailed picture of the molecular framework of 6-(2,2,2-trifluoroethyl)pyridin-3-amine by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. However, for a molecule with several distinct aromatic and aliphatic signals, 2D NMR techniques are crucial for definitive assignments. researchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the trifluoroethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoroethyl group and the electron-donating amino group.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling. libretexts.org The chemical shifts of the pyridine ring carbons are influenced by the positions of the substituents. testbook.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH and CH₂ group in the molecule will produce a cross-peak in the HSQC spectrum. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. NOESY can reveal through-space interactions between the protons of the trifluoroethyl group and the proton at the C5 position of the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H2 | ~8.0 | - | C4, C6 |
| H4 | ~7.0 | - | C2, C5, C6 |
| H5 | ~7.2 | - | C3, C4 |
| -CH₂- | ~3.8 (q) | ~45 (q) | C6, -CF₃ |
| -NH₂ | ~3.9 (br s) | - | C3, C2, C4 |
| C2 | - | ~145 | - |
| C3 | - | ~138 | - |
| C4 | - | ~122 | - |
| C5 | - | ~125 | - |
| C6 | - | ~155 | - |
| -CH₂- | - | ~45 (q, J ≈ 33 Hz) | - |
| -CF₃ | - | ~125 (q, J ≈ 278 Hz) | - |
Note: Predicted values are based on data from analogous compounds and general substituent effects on pyridine rings. Actual experimental values may vary.
Fluorine-19 NMR Spectroscopy for Trifluoroethyl Group Analysis
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift and coupling pattern of this signal provide valuable information. The signal will appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The typical chemical shift for a CF₃ group next to a CH₂ group is around -70 to -75 ppm relative to a standard like CFCl₃. rsc.org
Dynamic NMR Studies for Conformational Exchange
Variable temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation around single bonds. In the case of this compound, VT-NMR could be used to investigate the rotational barrier around the C6-CH₂ bond. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for the diastereotopic protons of the methylene group might be observed.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can confirm that the molecular formula is C₇H₇F₃N₂, distinguishing it from other isomers. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with high precision (typically within 5 ppm). uni.lu
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₇H₇F₃N₂ | 176.0561 |
| [M+H]⁺ | C₇H₈F₃N₂ | 177.0639 |
| [M+Na]⁺ | C₇H₇F₃N₂Na | 199.0459 |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. acs.org For this compound, key fragmentation pathways would likely involve:
Loss of the trifluoroethyl group: Cleavage of the C6-CH₂ bond could lead to a prominent fragment corresponding to the aminopyridine moiety.
Fragmentation of the trifluoroethyl group: Loss of HF or CF₃ radicals from the parent ion or fragment ions.
Ring fragmentation: Cleavage of the pyridine ring, although typically less favorable, can provide further structural confirmation.
The fragmentation pattern helps to confirm the substitution pattern on the pyridine ring and the nature of the side chain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are pivotal in identifying the functional groups within this compound by probing its molecular vibrations. The IR spectrum provides information on vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule.
For this compound, the IR spectrum is characterized by specific absorption bands that confirm its structure. The primary amine (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching of the pyridine ring is observed around 3000-3100 cm⁻¹. The diagnostically significant C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ range. Crucially, the presence of the trifluoroethyl group is confirmed by very strong C-F stretching bands, typically found between 1000 and 1350 cm⁻¹.
Raman spectroscopy offers complementary data. The symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing a more complete vibrational analysis.
Table 1: Key Vibrational Spectroscopy Bands for this compound This table presents expected wavenumber ranges for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Amine (NH₂) | N-H Stretch | 3300-3500 | 3300-3500 |
| Aromatic Ring | C-H Stretch | 3000-3100 | 3000-3100 |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | 1400-1600 |
| Trifluoroethyl | C-F Stretch | 1000-1350 | 1000-1350 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure.
This powerful technique yields precise data on bond lengths, bond angles, and torsion angles. Such an analysis would reveal the specific conformation of the trifluoroethyl substituent relative to the plane of the pyridine ring. Furthermore, it would map the network of intermolecular interactions, such as hydrogen bonds formed by the amine group with neighboring molecules. This information on the crystal packing arrangement is vital for understanding the compound's solid-state properties, including its melting point, solubility, and polymorphism.
Chromatographic Techniques for Purity Assessment and Separation Research
Chromatographic methods are indispensable for evaluating the purity of this compound and for developing protocols to separate it from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of non-volatile compounds in a mixture. Given the polarity of this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate for its analysis.
A typical RP-HPLC method would employ a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the amine is protonated and yields sharp peaks) and an organic modifier like acetonitrile (B52724) or methanol. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases. A UV-Vis detector is commonly used, set to a wavelength where the pyridine chromophore has strong absorbance, such as 254 nm.
Table 2: Representative HPLC Method Parameters for Purity Analysis This table outlines a typical set of starting conditions for method development.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 10% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive technique for analyzing compounds that are volatile and thermally stable. Due to the hydrogen-bonding capability of its primary amine group, this compound may exhibit limited volatility, which can lead to poor peak shape and thermal degradation in a GC system.
To overcome this, derivatization is often employed. The amine group can be converted into a less polar, more volatile derivative, for instance, through acylation or silylation (e.g., reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). The resulting derivative is then readily analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer generates a mass spectrum for each component. This spectrum serves as a molecular fingerprint, confirming the identity of the derivatized compound and any volatile impurities through their unique molecular ion and fragmentation patterns.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies (if chiral derivatives are relevant)
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and would be silent in chiroptical spectroscopy.
However, these techniques become critically important if this compound is used as a scaffold or starting material to synthesize new chiral molecules. For instance, if a chiral center were introduced through a subsequent chemical transformation, the resulting product would exist as a pair of enantiomers. In such cases, Circular Dichroism (CD) spectroscopy would be an essential tool. CD measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer and can be used to determine the enantiomeric excess (ee) and, often through comparison with computational data, the absolute configuration of the chiral product. This is particularly crucial in drug discovery, where enantiomers frequently display different pharmacological and toxicological profiles.
Applications of 6 2,2,2 Trifluoroethyl Pyridin 3 Amine As a Synthon and Building Block in Complex Molecular Synthesis
Role in the Synthesis of Fluorinated Heterocyclic Scaffolds
The presence of both a nucleophilic amine and an aromatic pyridine (B92270) ring makes 6-(2,2,2-trifluoroethyl)pyridin-3-amine a prime candidate for the construction of fused heterocyclic systems. The amine group can participate in various cyclization reactions, leading to the formation of novel fluorinated scaffolds. While specific examples for this exact molecule are not extensively detailed in publicly available literature, the reactivity of the aminopyridine core is well-established for creating fused systems like pyridopyrimidines. ijpsonline.comresearchgate.netnih.gov The general strategy involves the reaction of the aminopyridine with a suitable partner that can react with both the amino group and an adjacent ring carbon to form a new ring.
The trifluoroethyl group in these resulting heterocyclic systems is of particular importance. In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of drug candidates. nih.gov The trifluoroethyl group, in particular, can act as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and metabolic stability.
Intermediacy in the Synthesis of Nitrogen-Containing Compounds
The primary amine functionality of this compound serves as a key handle for its incorporation into larger, nitrogen-containing molecules. It can readily undergo a variety of standard nitrogen-based transformations, including amidation, alkylation, and reductive amination. These reactions allow for the straightforward attachment of this fluorinated pyridine moiety to a wide range of substrates.
For instance, in the context of drug discovery, this amine could be acylated with various carboxylic acids to produce a library of amide derivatives. Each derivative would possess the core 6-(2,2,2-trifluoroethyl)pyridin-3-yl structure, with a variable substituent introduced via the amide bond. This approach is fundamental in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity. While direct examples are sparse, the synthesis of related aminopyridine derivatives is a common theme in the development of kinase inhibitors. google.com
Contribution to the Development of New Synthetic Strategies
The unique electronic properties imparted by the trifluoroethyl group can influence the reactivity of the pyridine ring, potentially leading to the development of novel synthetic strategies. The strong electron-withdrawing nature of the CF3 group can affect the nucleophilicity and regioselectivity of reactions involving the pyridine core.
While specific new strategies developed using this compound are not widely reported, its structural features are relevant to modern synthetic challenges. For example, the development of green and efficient methods for the synthesis of pyridine derivatives is an active area of research. nih.gov The availability of functionalized building blocks like this compound is crucial for the advancement of these methodologies.
Use in Catalyst Design and Ligand Synthesis Research
The nitrogen atoms in the pyridine ring and the amino group of this compound make it a potential candidate for the synthesis of polydentate ligands for metal catalysis. The pyridine nitrogen and the exocyclic amine can act as coordination sites for a metal center.
Modification of the amine group, for instance, through reaction with aldehydes to form Schiff bases, could generate a variety of tridentate or higher-denticity ligands. researchgate.net These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations. The electronic properties of the resulting metal complexes, and therefore their catalytic activity, would be influenced by the presence of the trifluoroethyl group on the pyridine backbone. Research in the field of coordination chemistry often explores how such electronic modifications can tune the performance of a catalyst. rsc.org
Structure Activity Relationship Sar Studies of 6 2,2,2 Trifluoroethyl Pyridin 3 Amine Analogs from a Chemical Principles Perspective
Impact of Trifluoroethyl Group on Electronic Properties and Reactivity
The 2,2,2-trifluoroethyl group (-CH₂CF₃) at the 6-position of the pyridine (B92270) ring is a critical determinant of the molecule's electronic character and subsequent reactivity. This substituent primarily exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect is transmitted through the sigma bonds to the pyridine ring.
The presence of the -CH₂CF₃ group also influences the basicity of the pyridine nitrogen. The strong -I effect withdraws electron density from the nitrogen atom, reducing its ability to donate its lone pair of electrons to a proton. Consequently, 6-(2,2,2-trifluoroethyl)pyridin-3-amine is expected to be a weaker base than analogous pyridines lacking the trifluoroethyl group.
The Hammett substituent constant (σ) is a useful parameter for quantifying the electronic effect of a substituent. While specific Hammett constants for the -CH₂CF₃ group on a pyridine ring are not readily found, it is expected to have a positive σ value, indicative of an electron-withdrawing nature. libretexts.org For comparison, related electron-withdrawing groups have positive σ values, which correlate with increased acidity of a conjugate acid or decreased reaction rates for electrophilic attack. libretexts.org
The reactivity of the molecule in metal-catalyzed cross-coupling reactions can also be modulated. The electron-deficient nature of the pyridine ring can influence the oxidative addition and reductive elimination steps in catalytic cycles, potentially altering reaction kinetics and yields. nih.gov
Table 1: Predicted Electronic Properties of Substituted Pyridines This table presents predicted trends based on established chemical principles, not direct experimental data for the listed compounds.
| Substituent at C6 | Hammett Constant (σp) of Substituent | Predicted Relative Basicity of Pyridine Nitrogen | Predicted Reactivity towards Electrophilic Attack |
|---|---|---|---|
| -H | 0.00 | Baseline | Baseline |
| -CH₃ | -0.17 | Higher | Higher |
| -CH₂CF₃ | ~ +0.4 (estimated) | Lower | Lower |
| -CF₃ | +0.54 | Much Lower | Much Lower |
| -NO₂ | +0.78 | Significantly Lower | Significantly Lower |
Influence of Amine Substitution on Reactivity and Molecular Interactions
The primary amine group (-NH₂) at the 3-position is a strong electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically dominating. This has a significant impact on the molecule's reactivity and potential for intermolecular interactions.
The +R effect of the amino group increases the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions relative to the amine. This electron-donating character counteracts the deactivating effect of the trifluoroethyl group. The net effect on the ring's reactivity towards electrophiles will depend on the balance of these opposing electronic influences. However, the amino group strongly activates the ring towards electrophilic substitution at the positions ortho and para to it (C2 and C4).
Modification of the amine group, for instance, through alkylation (e.g., -NHCH₃, -N(CH₃)₂) or acylation (e.g., -NHC(O)CH₃), would alter these electronic effects.
Alkylation: Increasing the alkyl substitution on the nitrogen atom generally enhances its electron-donating ability, further activating the ring.
Acylation: Converting the amine to an amide introduces the electron-withdrawing acyl group, which significantly reduces the nitrogen's ability to donate its lone pair to the ring. An acetamido group (-NHC(O)CH₃) is still an ortho, para-director but is much less activating than a primary amine.
The amine group is also a key site for hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for molecular recognition, crystal packing, and interactions with biological macromolecules. Substitution on the amine will modulate these hydrogen bonding capabilities. A primary amine has two hydrogen bond donors, a secondary amine has one, and a tertiary amine has none.
Table 2: Predicted Influence of Amine Substitution on Ring Activation and Hydrogen Bonding This table illustrates expected trends based on general chemical principles.
| Substituent at C3 | Electronic Effect | Predicted Ring Activation (towards Electrophiles) | Hydrogen Bond Donor Capacity | Hydrogen Bond Acceptor Capacity |
|---|---|---|---|---|
| -NH₂ | Strongly Donating (+R) | High | 2 | 1 |
| -NHCH₃ | Strongly Donating (+R) | High | 1 | 1 |
| -N(CH₃)₂ | Very Strongly Donating (+R) | Very High | 0 | 1 |
| -NHC(O)CH₃ | Moderately Donating (+R) | Moderate | 1 | 1 (on carbonyl oxygen) |
Positional Isomerism and its Effect on Chemical Behavior
The relative positions of the trifluoroethyl and amino groups on the pyridine ring would lead to different positional isomers, each with distinct chemical properties. The electronic interplay between the two substituents is highly dependent on their positions (ortho, meta, para) relative to each other and to the ring nitrogen.
For instance, moving the amino group from the 3-position to the 2-position would place it ortho to the ring nitrogen. This would likely increase the basicity of the compound compared to the 3-amino isomer due to potential intramolecular hydrogen bonding between the amino group and the ring nitrogen, which can stabilize the protonated form. However, steric hindrance between the amino group and substituents at the 3-position could become a factor.
If the trifluoroethyl group were moved to the 4-position, its electron-withdrawing effect would be more strongly felt at the 2, 3, 5, and 6 positions. The reactivity at each carbon position towards electrophilic or nucleophilic attack would be altered accordingly. The basicity of the ring nitrogen would also be different compared to the 6-substituted isomer.
The dipole moment of the molecule is also highly dependent on the substitution pattern, which in turn affects physical properties such as solubility, boiling point, and crystal packing.
Table 3: Predicted Properties of Positional Isomers of (Trifluoroethyl)pyridinamine This table presents hypothetical comparisons based on established principles of substituent effects.
| Compound Name | Relative Position of Substituents | Predicted Relative Basicity | Predicted Dipole Moment |
|---|---|---|---|
| 6-(CH₂CF₃)-pyridin-3-amine | 1, 2, 4 | Baseline | Baseline |
| 2-(CH₂CF₃)-pyridin-3-amine | 1, 2, 3 | Potentially Lower (steric hindrance) | Different |
| 4-(CH₂CF₃)-pyridin-3-amine | 1, 3, 4 | Lower | Likely Higher |
| 5-(CH₂CF₃)-pyridin-3-amine | 1, 3, 5 | Higher than 4-isomer | Different |
| 6-(CH₂CF₃)-pyridin-2-amine | 1, 2, 6 | Potentially Higher (intramolecular H-bond) | Different |
Conformation-Reactivity Relationships
The conformation of the 2,2,2-trifluoroethyl group relative to the pyridine ring can influence the molecule's reactivity. The -CH₂CF₃ group is not conformationally rigid and can rotate around the C6-C(H₂) bond. Different rotational conformers (rotamers) will have different steric profiles and may exhibit different levels of electronic interaction with the pyridine ring.
For example, a conformation where the bulky -CF₃ group is oriented away from the ring nitrogen may be sterically favored. However, this rotation could also affect the overlap of orbitals, subtly influencing the electronic communication between the substituent and the ring.
In reactions involving the adjacent ring nitrogen (at position 1) or the neighboring carbon (at position 5), the rotational position of the trifluoroethyl group could play a significant role in determining the accessibility of these sites to reagents. A bulky conformation could sterically hinder the approach of a reactant to the nitrogen's lone pair or to the C5 position.
Furthermore, intramolecular interactions, such as weak hydrogen bonds between a fluorine atom and a hydrogen on the C5 position, could stabilize certain conformations, thereby influencing the ground-state energy and the energy of transition states in chemical reactions. While such C-F···H-C interactions are generally weak, they can be significant in influencing conformational preferences.
The conformation of the amine group can also be relevant. While rotation around the C3-N bond is generally fast, in a crowded steric environment or in the presence of strong intramolecular hydrogen bonds, certain conformations might be preferred, which could impact the reactivity of the amine itself or the adjacent ring positions.
Future Research Directions and Challenges for 6 2,2,2 Trifluoroethyl Pyridin 3 Amine
Exploration of Novel Reaction Pathways and Transformations
Future research into 6-(2,2,2-trifluoroethyl)pyridin-3-amine is expected to focus on uncovering new reaction pathways and transformations to create a diverse range of derivatives. The inherent reactivity of the pyridine (B92270) ring and the amino group provides fertile ground for exploration.
One promising area is the selective C-H functionalization of the pyridine ring. researchgate.netnih.govrsc.org This approach allows for the direct introduction of various functional groups at specific positions, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov For instance, developing catalytic systems for regioselective arylation, alkylation, or halogenation of the pyridine core could lead to novel compounds with tailored electronic and steric properties. The presence of the trifluoroethyl group may influence the regioselectivity of these reactions, a phenomenon that warrants detailed investigation.
The amino group is another key site for derivatization. Beyond simple acylation or alkylation, future research could explore more complex transformations. For example, diazotization of the amine followed by Sandmeyer-type reactions could introduce a variety of substituents at the 3-position. Additionally, the development of novel coupling reactions involving the amino group could lead to the synthesis of extended conjugated systems or complex heterocyclic structures.
The trifluoroethyl group, while generally stable, can also participate in specific transformations under the right conditions. Research into defluorinative functionalization or reactions involving the activation of the C-F bond could open up new avenues for modifying this part of the molecule.
Table 1: Potential Novel Reaction Pathways for this compound
| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |
| C-H Arylation | Pyridine Ring | Palladium or Nickel catalysts with aryl halides | Introduction of aryl groups |
| C-H Alkylation | Pyridine Ring | Radical initiators with alkyl sources | Introduction of alkyl chains |
| Diazotization-Substitution | Amino Group | Nitrous acid followed by copper salts | Introduction of halogens, cyano, etc. |
| Buchwald-Hartwig Amination | Amino Group | Palladium catalysts with aryl halides | Formation of diarylamines |
| Defluorinative Functionalization | Trifluoroethyl Group | Reductive or nucleophilic reagents | Partial or full replacement of fluorine |
Development of More Efficient and Sustainable Synthetic Methodologies
The current synthesis of this compound often relies on multi-step procedures that may involve harsh reagents and generate significant waste. A key area of future research will be the development of more efficient and sustainable synthetic routes.
Flow chemistry presents a promising alternative to traditional batch processing. acs.orgmdpi.comacsgcipr.org Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. acs.orgmdpi.com The development of a continuous flow process for the synthesis of this compound could significantly reduce reaction times and solvent usage.
The exploration of catalyst-free reactions is another important direction. nih.gov For instance, developing methods for the direct amination of a suitable pyridine precursor without the need for a metal catalyst would be a significant step towards a greener synthesis. nih.gov Additionally, the use of more environmentally benign solvents, such as bio-based solvents or supercritical fluids, should be investigated to minimize the environmental impact of the synthesis. uk-cpi.com
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Batch Synthesis | Sustainable Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Solvent Usage | High | Significantly reduced |
| Safety | Potential for thermal runaways | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization | More straightforward to scale up |
| Waste Generation | High | Minimized |
Advanced Applications in Materials Science and Chemical Engineering Research (excluding specific product properties)
The unique combination of a fluorinated group and a heterocyclic amine makes this compound an attractive building block for advanced materials. Future research in materials science and chemical engineering will likely explore its incorporation into polymers and functional materials.
The presence of the trifluoroethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers. nih.govnih.gov The amine functionality provides a reactive handle for polymerization or for grafting the molecule onto surfaces. Research could focus on the synthesis of novel polyamides, polyimides, or epoxy resins incorporating this compound to create high-performance materials for demanding applications.
In the field of functional materials, the pyridine nitrogen and the amine group can act as coordination sites for metal ions. mdpi.com This opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. acs.org These materials could be investigated for applications in gas storage, separation, and catalysis. mdpi.comacs.org The fluorine atoms could also influence the self-assembly and packing of these materials, leading to unique structural motifs.
Furthermore, the compound's structure suggests potential as a monomer for the synthesis of functional organic materials with specific electronic or optical properties. The interplay between the electron-withdrawing trifluoroethyl group and the electron-donating amine group on the pyridine ring could be exploited in the design of materials for organic electronics.
Table 3: Potential Research Areas in Materials Science
| Research Area | Potential Role of this compound | Desired Material Properties |
| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, chemical resistance |
| Metal-Organic Frameworks (MOFs) | Organic linker | Tailored porosity, catalytic activity |
| Functional Surfaces | Surface modification agent | Hydrophobicity, low friction |
| Organic Electronics | Building block for conjugated materials | Tunable electronic properties |
Integration with Emerging Technologies in Chemical Synthesis
The advancement of chemical synthesis is increasingly driven by the integration of emerging technologies. For a molecule like this compound, these technologies can offer significant advantages in terms of efficiency, understanding, and discovery.
As mentioned, flow chemistry is a key technology for modernizing the synthesis of this compound. acs.orgmdpi.comacsgcipr.org The ability to precisely control reaction conditions in a continuous manner can lead to improved yields and selectivities, as well as enabling reactions that are difficult to control in batch. acs.org
Computational chemistry and machine learning are also poised to play a crucial role. researchgate.net Density functional theory (DFT) calculations can be used to predict reaction mechanisms, understand the influence of the trifluoroethyl group on reactivity, and guide the design of new catalysts. Machine learning algorithms could be trained on experimental data to predict optimal reaction conditions, accelerating the development of new synthetic routes.
High-throughput screening techniques can be employed to rapidly evaluate a large number of catalysts and reaction conditions for the synthesis and functionalization of this compound. This can significantly speed up the discovery of novel and more efficient transformations.
Table 4: Benefits of Integrating Emerging Technologies
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Synthesis and derivatization | Improved safety, efficiency, and scalability |
| Computational Modeling | Mechanistic studies, catalyst design | Deeper understanding, rational design |
| Machine Learning | Reaction optimization | Accelerated process development |
| High-Throughput Screening | Catalyst and reaction discovery | Faster discovery of new transformations |
Addressing Challenges in Scale-Up and Industrial Research Methodologies
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. acsgcipr.orguk-cpi.comnih.govnih.gov For this compound, these challenges are compounded by the presence of the fluorinated group and the multi-step nature of its synthesis.
One of the primary challenges is ensuring consistent product quality and purity on a large scale. nih.gov Impurities that are easily removed in the lab can become significant problems in an industrial setting. Robust and scalable purification methods will need to be developed.
The handling of potentially hazardous reagents and intermediates at a large scale is another critical consideration. A thorough process safety assessment is essential to identify and mitigate any potential risks. The use of flow chemistry can contribute to a safer process by minimizing the volume of hazardous materials at any given time. acsgcipr.org
Cost-effectiveness is a major driver in industrial research. uk-cpi.com The cost of starting materials, reagents, and energy must be carefully managed. The development of more efficient catalytic systems and the recycling of solvents and catalysts will be crucial for making the industrial production of this compound economically viable. nih.govnih.gov
Table 5: Scale-Up Challenges and Mitigation Strategies
| Challenge | Potential Mitigation Strategy |
| Product Purity and Consistency | Development of robust crystallization or distillation protocols. |
| Process Safety | Implementation of flow chemistry; thorough hazard analysis. |
| Cost of Goods | Optimization of catalyst loading; solvent and catalyst recycling. |
| Environmental Impact | Use of greener solvents; waste minimization through process optimization. |
| Supply Chain Logistics | Identification and qualification of multiple reliable suppliers for starting materials. nih.gov |
Q & A
Q. Key Considerations :
- Fluorinated reagents (e.g., trifluoroethylamine) require anhydrous conditions due to moisture sensitivity .
- Reaction monitoring via ¹⁹F NMR is critical to track trifluoroethyl group incorporation .
Basic: How to characterize this compound spectroscopically?
Methodological Answer:
- ¹H NMR : Look for deshielded pyridine protons (δ 7.5–8.5 ppm) and NH₂ signals (δ ~5.0 ppm, broad).
- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .
- HRMS : Exact mass calculation for C₇H₇F₃N₂ (M.W. 192.14) ensures purity .
- X-ray crystallography (if crystalline): Resolves regiochemistry of the trifluoroethyl substituent .
Advanced: How do electron-withdrawing effects of the trifluoroethyl group influence reactivity?
Methodological Answer:
The CF₃ group exerts strong inductive effects:
- Reduces basicity of the pyridine nitrogen (pKa lowered by ~2–3 units), affecting protonation in catalytic reactions .
- Directs electrophilic substitution to the 2- and 4-positions of the pyridine ring (meta to CF₃).
- Accelerates SNAr reactions at the 6-position due to increased electrophilicity .
Experimental Validation :
Compare reaction rates of 6-(trifluoroethyl)pyridin-3-amine with non-fluorinated analogs in nucleophilic aromatic substitution .
Advanced: How to resolve contradictions in biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Solubility differences : Fluorinated compounds often require DMSO or fluorinated solvents (e.g., HFIP) for assays. Confirm solubility via HPLC-UV .
- Metabolic instability : Use LC-MS/MS to detect degradation products (e.g., defluorination) in serum .
- Off-target effects : Perform kinase profiling (e.g., Eurofins Panlabs®) to rule out nonspecific binding .
Case Study :
Inconsistent IC₅₀ values in kinase inhibition assays were traced to residual Pd catalysts from synthesis; repurification via silica gel chromatography resolved the issue .
Advanced: What strategies optimize regioselectivity in derivatizing this compound?
Methodological Answer:
- Protection of NH₂ : Use Boc or Fmoc groups to block the amine during functionalization .
- Directed ortho-metalation : Employ LDA at -78°C to introduce substituents at the 2-position .
- Cross-coupling : Suzuki-Miyaura reactions at the 6-position (if halogenated) with aryl boronic acids .
Q. Key Resources for Further Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
